molecular formula C21H31N2O7- B14232621 {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate CAS No. 627539-91-7

{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate

Cat. No.: B14232621
CAS No.: 627539-91-7
M. Wt: 423.5 g/mol
InChI Key: FXJFZOFAPBBRJP-UHFFFAOYSA-M
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Description

    Reagents: The carbamate intermediate, ethylene glycol, and a suitable catalyst.

    Conditions: The reaction is conducted under mild heating to facilitate the formation of ether linkages.

Industrial Production Methods

Industrial production of {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediate, 3-tert-Butyl-4-formyl-2,6-dimethylphenol , which is then subjected to a series of reactions to introduce the carbamate and ether functionalities.

  • Step 1: Synthesis of 3-tert-Butyl-4-formyl-2,6-dimethylphenol

      Reagents: tert-Butylbenzene, formaldehyde, and a catalyst such as sulfuric acid.

      Conditions: The reaction is carried out under reflux conditions to form the desired phenol derivative.

  • Step 2: Formation of the Carbamate Group

      Reagents: 3-tert-Butyl-4-formyl-2,6-dimethylphenol, ethyl chloroformate, and a base such as triethylamine.

      Conditions: The reaction is performed at low temperatures to ensure the selective formation of the carbamate group.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkages, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate: can be compared with similar compounds such as:

  • {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}urethane
  • {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of This compound

Properties

CAS No.

627539-91-7

Molecular Formula

C21H31N2O7-

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[2-[2-[(3-tert-butyl-4-formyl-2,6-dimethylphenoxy)carbonylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H32N2O7/c1-14-12-16(13-24)17(21(3,4)5)15(2)18(14)30-20(27)23-7-9-29-11-10-28-8-6-22-19(25)26/h12-13,22H,6-11H2,1-5H3,(H,23,27)(H,25,26)/p-1

InChI Key

FXJFZOFAPBBRJP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)NCCOCCOCCNC(=O)[O-])C)C(C)(C)C)C=O

Origin of Product

United States

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